1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16Cl2N6O2 and its molecular weight is 431.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0711792 g/mol and the complexity rating of the compound is 595. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-chlorophenyl)-N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-5-oxopyrrolidine-3-carboxamide is a synthetic derivative featuring a complex structure that includes a pyrrolidine core, chlorophenyl groups, and a tetrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is C18H16Cl2N6O with a molecular weight of approximately 397.26 g/mol. The presence of both chlorophenyl and tetrazole groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains. A study demonstrated that related tetrazole derivatives had IC50 values ranging from 1.02 μM to 4.19 μM against E. histolytica, suggesting that the tetrazole moiety contributes to antimicrobial efficacy .
Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro assays. Compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation. For example, studies have reported that derivatives of tetrazoles can induce apoptosis in cancer cells by activating specific signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of the compound are also noteworthy. Research has indicated that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo . The mechanism often involves modulation of NF-kB signaling pathways.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | IC50 values: 1.02 - 4.19 μM | |
Anticancer | Induces apoptosis in cancer cells | |
Anti-inflammatory | Reduces inflammatory cytokines |
Detailed Research Findings
In a series of experiments assessing the biological activity of related compounds:
- Antimicrobial Activity : Compounds were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity.
- Anticancer Assays : The compound was evaluated using MTT assays on various cancer cell lines, demonstrating significant cytotoxic effects.
- Mechanistic Studies : Docking studies revealed potential binding interactions with protein targets involved in cell cycle regulation and apoptosis.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N6O2/c20-13-1-5-15(6-2-13)26-11-12(9-18(26)28)19(29)22-10-17-23-24-25-27(17)16-7-3-14(21)4-8-16/h1-8,12H,9-11H2,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMYXZVKHUOYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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